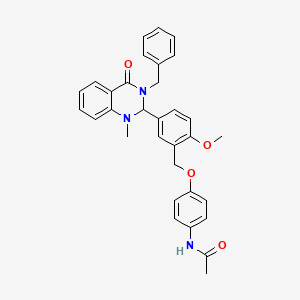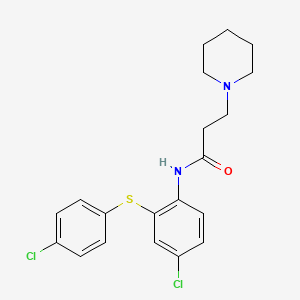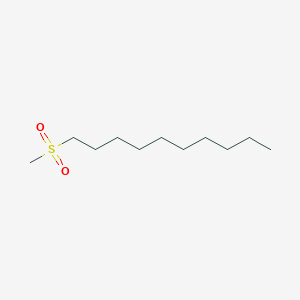![molecular formula C16H13ClN2O3S B13959335 2-Chloro-5-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B13959335.png)
2-Chloro-5-{[(phenylacetyl)carbamothioyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with a unique structure that includes a chloro-substituted benzoic acid core, an amide linkage, and a thioxomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process may include:
Chlorination: Introduction of the chlorine atom to the benzoic acid core.
Amidation: Formation of the amide bond by reacting the chlorinated benzoic acid with phenylacetyl chloride.
Thioxomethylation: Introduction of the thioxomethyl group through a reaction with a suitable thioxomethylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The thioxomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-aminobenzoic acid: Similar structure but lacks the phenylacetyl and thioxomethyl groups.
Phenylacetic acid: Contains the phenylacetyl group but lacks the benzoic acid core and other substituents.
Thioxomethylbenzoic acid: Contains the thioxomethyl group but lacks the phenylacetyl group.
Uniqueness
2-Chloro-5-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H13ClN2O3S |
|---|---|
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
2-chloro-5-[(2-phenylacetyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H13ClN2O3S/c17-13-7-6-11(9-12(13)15(21)22)18-16(23)19-14(20)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,21,22)(H2,18,19,20,23) |
InChI-Schlüssel |
RUPMSMSFXGQDKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


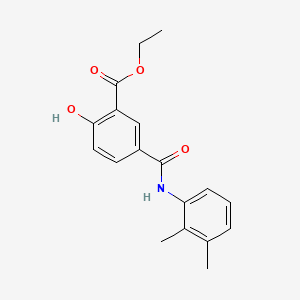
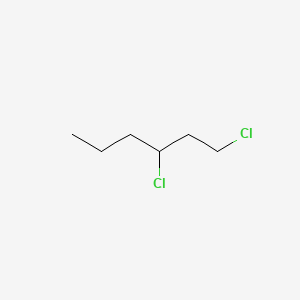
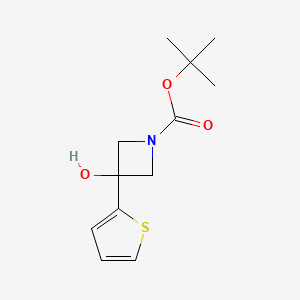
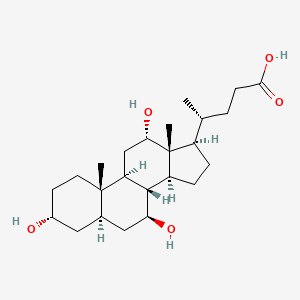
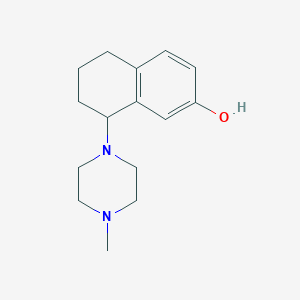
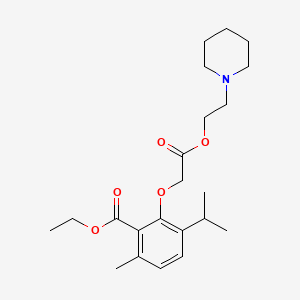
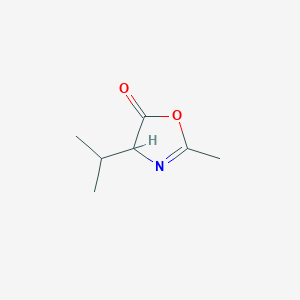
![[2-Ethyl-4-(propan-2-yl)phenyl]methanol](/img/structure/B13959321.png)

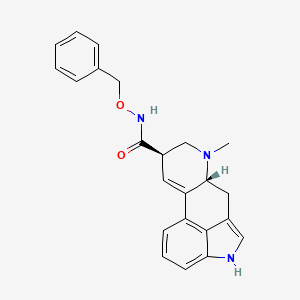
![3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13959339.png)
